N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-L-methionine
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Overview
Description
N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-L-methionine is a synthetic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-L-methionine involves several steps. One common method includes the reaction of 7-methyl-2-oxo-4-propyl-2H-chromen-5-yl acetate with L-methionine in the presence of a coupling reagent such as TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) . The reaction is typically carried out under mild conditions, and the product is purified by recrystallization from ethanol .
Chemical Reactions Analysis
N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-L-methionine undergoes various chemical reactions, including:
Scientific Research Applications
N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-L-methionine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-L-methionine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial DNA gyrase, an enzyme essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth, resulting in its antimicrobial effects . Additionally, the compound’s anti-inflammatory and anticancer activities are attributed to its ability to modulate various signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-L-methionine can be compared with other similar compounds, such as:
N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}-L-valine: This compound has similar structural features but differs in the amino acid component.
7-methyl-2-oxo-4-propyl-2H-chromen-5-yl acetate: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
Properties
Molecular Formula |
C20H25NO6S |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(2S)-2-[[2-(7-methyl-2-oxo-4-propylchromen-5-yl)oxyacetyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C20H25NO6S/c1-4-5-13-10-18(23)27-16-9-12(2)8-15(19(13)16)26-11-17(22)21-14(20(24)25)6-7-28-3/h8-10,14H,4-7,11H2,1-3H3,(H,21,22)(H,24,25)/t14-/m0/s1 |
InChI Key |
GJLYRVSNVHFNGA-AWEZNQCLSA-N |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)N[C@@H](CCSC)C(=O)O |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
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